molecular formula C15H25N3O2 B2546722 N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-93-0

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2546722
CAS No.: 439111-93-0
M. Wt: 279.384
InChI Key: GPKXJEQRYKSDMH-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C15H25N3O2. This compound is known for its unique structure, which includes a pyrrole ring substituted with a dimethylamino propyl group and a methylbutanoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Dimethylamino Propyl Group: The pyrrole ring is then substituted with a dimethylamino propyl group through a nucleophilic substitution reaction.

    Addition of Methylbutanoyl Group: The final step involves the acylation of the pyrrole ring with a methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-11(2)8-14(19)12-9-13(17-10-12)15(20)16-6-5-7-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKXJEQRYKSDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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